4-Chloroquinazoline-2-carboxylic acid
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Overview
Description
4-Chloroquinazoline-2-carboxylic acid is a chlorinated derivative of quinazoline-2-carboxylic acid, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of two fused rings: a benzene ring and a pyrimidine ring. The presence of the chlorine atom at the 4-position and the carboxylic acid group at the 2-position makes it a unique and versatile chemical entity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinazoline-2-carboxylic acid typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Chlorination: The chlorination step involves the introduction of a chlorine atom at the 4-position of the quinazoline ring. This can be achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinazoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Substitution reactions can involve the replacement of the chlorine atom with other functional groups using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and acetic acid (CH₃COOH) are commonly used oxidizing agents.
Reduction: LiAlH₄, H₂, and palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Amines, alcohols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used in substitution reactions.
Major Products Formed:
Oxidation: Quinazoline-2,4-dicarboxylic acid.
Reduction: 4-Chloroquinazoline-2-ol.
Substitution: 4-Aminoquinazoline-2-carboxylic acid, 4-Methoxyquinazoline-2-carboxylic acid.
Scientific Research Applications
4-Chloroquinazoline-2-carboxylic acid has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of antitumor, antimicrobial, and anti-inflammatory agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloroquinazoline-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor sites. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
4-Chloroquinazoline-2-carboxylic acid is structurally similar to other quinazoline derivatives, such as:
Quinazoline-2-carboxylic acid: Lacks the chlorine atom at the 4-position.
2-Chloroquinoline-4-carboxylic acid: Similar structure but with a different arrangement of the chlorine and carboxylic acid groups.
4-Aminoquinazoline-2-carboxylic acid: Contains an amino group instead of a chlorine atom at the 4-position.
Uniqueness: The presence of the chlorine atom at the 4-position and the carboxylic acid group at the 2-position gives this compound unique chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C9H5ClN2O2 |
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Molecular Weight |
208.60 g/mol |
IUPAC Name |
4-chloroquinazoline-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-5-3-1-2-4-6(5)11-8(12-7)9(13)14/h1-4H,(H,13,14) |
InChI Key |
OGLKQPWFJFBTKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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